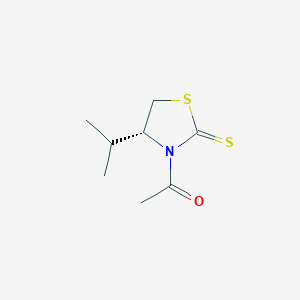

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

Description

BenchChem offers high-quality (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDMQPSVCPSMSG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CSC(=S)N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CSC(=S)N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471715 | |

| Record name | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121929-87-1 | |

| Record name | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone CAS number

An In-depth Technical Guide to (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

Introduction

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a chiral thiazolidinone derivative, has emerged as a molecule of significant interest within the realms of synthetic chemistry and drug discovery. Its unique structural features, including a stereodefined center and a reactive thioxothiazolidine core, render it a valuable chiral auxiliary and a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the underlying scientific principles and practical methodologies for researchers in drug development and medicinal chemistry.

Physicochemical and Structural Properties

The compound is characterized by a five-membered thiazolidine ring containing a thione group at the 2-position, an acetyl group on the nitrogen at the 3-position, and a chiral isopropyl group at the 4-position with an (R)-configuration.[1] This specific stereochemistry is crucial as it can significantly influence the compound's biological activity and its efficacy as a chiral auxiliary in asymmetric synthesis.[1]

| Property | Value | Source |

| CAS Number | 121929-87-1 | [2] |

| Molecular Formula | C₈H₁₃NOS₂ | [3] |

| Molecular Weight | 203.33 g/mol | [1][4] |

| InChI Key | CYDMQPSVCPSMSG-ZETCQYMHSA-N | [1] |

| Appearance | Solid (form may vary) | N/A |

| Chirality | (R)-configuration at C4 | [1] |

Synthesis and Mechanistic Insights

The synthesis of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a multi-step process that leverages fundamental principles of organic chemistry to construct the chiral heterocyclic core. The primary strategy involves the formation of the thiazolidine ring followed by N-acylation.

Synthetic Pathway Overview

A common and effective route begins with a naturally occurring chiral starting material, such as an L-amino acid, to establish the desired stereocenter. A representative pathway involves the condensation of L-cysteine methyl ester with isopropyl ketone to form a Schiff base, which then undergoes intramolecular cyclization to yield the 4-isopropylthiazolidine ring.[1] The thioxo group is subsequently introduced, often using a thionating agent like phosphorus pentasulfide (P₄S₁₀). The final step is the acetylation of the thiazolidine nitrogen using acetic anhydride or acetyl chloride.[1]

Caption: Synthetic workflow for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.

Detailed Experimental Protocol: N-Acetylation

This protocol details the final acetylation step, a critical transformation to yield the title compound. This procedure is based on standard nucleophilic acyl substitution principles.[1]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (R)-4-isopropyl-2-thioxothiazolidine (1 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add a suitable base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath (0 °C). Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product via silica gel column chromatography to yield the pure (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. High yields in the range of 85-90% are typically achieved for this step.[1]

Applications in Drug Discovery and Development

The 4-thiazolidinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5]

Antimicrobial Potential

Thiazolidine derivatives have shown significant potential as antimicrobial agents.[1] Studies on related compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of established antibiotics like ampicillin.[1] The mechanism of action is thought to involve the interaction of the thioxo and isopropyl groups with key bacterial enzymes or receptors, thereby disrupting essential cellular pathways.[1]

Caption: Postulated mechanism for antimicrobial activity.

Anticancer Research

The 4-thiazolidinone core is a frequent component in the design of novel anticancer agents.[6][7] Molecules incorporating this scaffold have been shown to induce apoptosis in cancer cell lines and modulate inflammatory pathways.[1] While direct studies on (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone are specific, the broader class of 5-ene-4-thiazolidinones has been investigated for its ability to act as Michael acceptors, a property that can be leveraged for covalent modification of target proteins in cancer cells.[5] Further functionalization of this compound could lead to derivatives with enhanced and selective cytotoxicity against various tumor types.

Safety, Handling, and Storage

As a research chemical, (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone requires careful handling in a laboratory setting.

-

Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions:

-

Use only in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth and immediately have the victim drink water (two glasses at most). Consult a physician.

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Store locked up.[8]

Conclusion

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a valuable chiral building block with significant potential for application in asymmetric synthesis and as a scaffold in medicinal chemistry. Its well-defined stereochemistry and versatile thiazolidinone core make it an attractive starting point for the development of new therapeutic agents, particularly in the antimicrobial and anticancer fields. Adherence to established synthetic protocols and strict safety measures is paramount for its effective and safe utilization in a research environment. Future investigations will likely focus on derivatizing this core to optimize its biological activity and pharmacokinetic profile.

References

-

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. PubChem. [Link]

-

(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. Pharmaffiliates. [Link]

-

Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. ResearchGate. [Link]

- 3-[(2-oxazolidinone-3-yl)-alkyl]-4-thiazolidinones and their preparation.

-

SYNTHESIS OF (2R,3R)-2,3-DIMETHYL-1,4-BUTANEDIOL BY OXIDATIVE HOMOCOUPLING OF (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. Organic Syntheses. [Link]

-

One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. ResearchGate. [Link]

-

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one. PubChem. [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

-

Recent developments with rhodanine as a scaffold for drug discovery. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | 121929-87-1 [chemicalbook.com]

- 3. (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | C8H13NOS2 | CID 11745744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 121929-87-1|(R)-1-(4-Isopropyl-2-thioxothiazolidin-3-yl)ethanone| Ambeed [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Physical Properties of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the known and inferred physical properties of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (CAS No. 121929-87-1), a chiral thioxothiazolidinone derivative. While specific experimentally determined quantitative data such as melting point and specific rotation are not widely published, this document synthesizes information based on its chemical structure, data from analogous compounds, and established analytical principles. It is designed for researchers, scientists, and drug development professionals, offering not only compiled data but also authoritative, step-by-step protocols for the experimental determination of these critical properties. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the characterization process.

Introduction and Chemical Identity

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a member of the N-acyl thioxothiazolidinone class of compounds. These molecules are significant in synthetic and medicinal chemistry, often employed as chiral auxiliaries or as scaffolds for biologically active agents.[1][2] The defining features of this compound are the thiazolidine-2-thione core, an N-acetyl group, and a stereocenter at the 4-position bearing an isopropyl group in the (R)-configuration.[1] This chirality is crucial, as enantiomers can exhibit vastly different physicochemical and biological properties.[1]

This guide serves as a foundational resource, detailing the compound's structural identity and outlining the necessary experimental workflows to validate its physical characteristics in a laboratory setting.

Core Chemical Identifiers

A summary of the primary chemical identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | 1-[(4R)-4-isopropyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | N/A |

| CAS Number | 121929-87-1 | [1][3] |

| Molecular Formula | C₈H₁₃NOS₂ | [1][3] |

| Molecular Weight | 203.33 g/mol | [3] |

| InChI Key | CYDMQPSVCPSMSG-ZETCQYMHSA-N | [1] |

Molecular Structure

The two-dimensional structure of the molecule is depicted below, highlighting the key functional groups and the single chiral center responsible for its optical activity.

Physical State and Solubility Profile

Physical State

Specific data on the appearance of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is not available in public literature. However, based on related N-acyl-4-thiazolidinone structures, it is predicted to be a crystalline solid at standard temperature and pressure.[4] The color of related compounds can range from white to off-white or cream-colored.[4]

Solubility

Quantitative solubility data is not publicly documented. A qualitative assessment based on the molecular structure suggests the following:

-

Insoluble in Water: The molecule possesses significant non-polar character due to the isopropyl group and the overall carbon backbone, which is expected to dominate over the polar contributions from the amide and thione moieties.

-

Soluble in Polar Organic Solvents: Analogous compounds are reported to be recrystallizable from polar organic solvents such as ethanol, isopropyl alcohol, acetonitrile, and ethyl acetate.[4] This indicates good solubility in these media.

This protocol provides a systematic approach to verify the predicted solubility profile.

Objective: To determine the qualitative solubility of the compound in various solvents.

Materials:

-

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

-

Test tubes and rack

-

Vortex mixer

-

Solvents: Deionized Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane.

Procedure:

-

Preparation: Add approximately 10 mg of the compound to seven separate, clean, dry test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different solvent from the list above.

-

Mixing: Vigorously mix each tube using a vortex mixer for 30 seconds.

-

Observation: Observe each tube against a contrasting background. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record the results in a table for comparative analysis.

Trustworthiness Insight: This systematic, multi-solvent approach provides a reliable qualitative profile. Starting with a small solvent volume (1 mL) allows for a clear distinction between soluble and insoluble, and the range of solvent polarities provides a comprehensive picture of the compound's behavior.

Optical Properties and Specific Rotation

The presence of a chiral center at the C4 position, designated as (R), confirms that this compound is optically active.[5][6] This means a solution of the pure enantiomer will rotate the plane of plane-polarized light.[7] The direction and magnitude of this rotation are fundamental physical properties.

The key metric for this property is specific rotation, [α] . It is a standardized value that depends on temperature, the wavelength of light used, the solvent, and the concentration.[5][6][7] No experimentally determined value for the specific rotation of this compound was found in the surveyed literature. Therefore, experimental determination is required for its characterization.

Objective: To determine the specific rotation of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.

Causality Statement: The choice of a standardized method is critical for comparability. The sodium D-line (589 nm) is the historical and most common standard for this measurement.[8] Temperature and concentration are strictly controlled as they directly influence molecular motion and the number of chiral molecules interacting with the light path, respectively, thereby affecting the observed rotation.

Procedure:

-

Solution Preparation: Prepare a solution of the compound at a known concentration (c, in g/mL) in a specified solvent (e.g., ethanol). An example would be dissolving 100 mg of the compound in a 10 mL volumetric flask.

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument to zero using a polarimeter tube filled with the pure solvent.

-

Sample Measurement: Rinse and fill the polarimeter tube (of known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter.

-

Data Acquisition: Record the observed optical rotation (α) in degrees. Note the temperature (T) during the measurement.

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀ_D = α / (c × l) .[5][7]

Example Report: [α]²⁰_D = +X.X° (c = 1.0, ethanol). This indicates the measurement was taken at 20°C using the sodium D-line, the rotation was dextrorotatory (clockwise), and the concentration was 1.0 g/100mL in ethanol.

Thermal and Spectroscopic Properties

Thermal Properties

No specific melting or boiling points are available in the public domain for this compound. For a class of related 4-thiazolidinones, melting points are reported to be in the broad range of 80 °C to 250 °C.[4] This property is highly sensitive to purity; therefore, it must be determined experimentally for any synthesized or purchased batch.

Spectroscopic and Chromatographic Profile

While specific spectra are not publicly available, analytical data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are the definitive tools for confirming the structure and purity of the compound. Chemical suppliers often have this data on file for their products.[3]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework, showing characteristic signals for the isopropyl, acetyl, and thiazolidine ring protons and carbons.

-

Mass Spectrometry (MS): Would confirm the molecular weight (203.33 g/mol ) and provide fragmentation patterns useful for structural elucidation.[1][3]

-

Chromatography (HPLC): Chiral HPLC would be the definitive method to confirm the enantiomeric purity of the (R)-enantiomer.

Conclusion

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a chiral compound of significant interest in chemical research. This guide establishes its core identity and infers its physical properties based on structural analysis and data from analogous compounds. It is predicted to be a crystalline solid, insoluble in water but soluble in common polar organic solvents. Crucially, as an optically active molecule, its specific rotation is a defining characteristic.

Due to the absence of publicly available, experimentally verified data for properties like melting point and specific rotation, this guide provides robust, step-by-step protocols for their determination. Adherence to these standardized methods is essential for any researcher working with this compound to ensure the integrity and reproducibility of their results.

References

-

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. PubChem, National Center for Biotechnology Information. [Link]

-

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

1-(3-Isopropylphenyl)ethanone. Chemsrc. [Link]

-

Solubility for different thiazolidine-2-carboxylic acid derivatives. ResearchGate. [Link]

-

N-acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents. PubMed, National Center for Biotechnology Information. [Link]

- Surrey, A. R. (1967). 3-[(2-oxazolidinone-3-yl)-alkyl]-4-thiazolidinones and their preparation. U.S. Patent No. 3,309,377. Washington, DC: U.S.

-

Optical Activity. Chemistry LibreTexts. [Link]

-

(4s)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses. [Link]

-

Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. PubChem, National Center for Biotechnology Information. [Link]

-

Optical Activity. KPU Pressbooks. [Link]

-

Optical Activity of an Asymmetric Substance. Iptek ITS. [Link]

-

Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents: studies leading to the discovery of ethyl 2-[(2-methoxyphenoxy)methyl]-beta-oxothiazolidine-3-propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 121929-87-1|(R)-1-(4-Isopropyl-2-thioxothiazolidin-3-yl)ethanone| Ambeed [ambeed.com]

- 4. US3309377A - 3-[(2-oxazolidinone-3-yl)-alkyl]-4-thiazolidinones and their preparation - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. iptek.its.ac.id [iptek.its.ac.id]

An In-depth Guide to the Molecular Structure of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone: A Key Chiral Auxiliary

Abstract

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a prominent member of the chiral thiazolidinethione family, has emerged as a cornerstone auxiliary in modern asymmetric synthesis. Its rigid heterocyclic framework, coupled with the stereodirecting influence of the isopropyl group, provides a predictable and highly effective platform for the stereocontrolled formation of carbon-carbon bonds. This technical guide offers an in-depth exploration of the molecular structure of this auxiliary, synthesizing data from spectroscopic analyses and established chemical principles. We will delve into its stereochemical intricacies, electronic properties, and the causal relationships between its structure and its function in asymmetric transformations, providing researchers and drug development professionals with a comprehensive understanding of this invaluable synthetic tool.

Introduction: The Significance of Chiral Thiazolidinethiones

In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools that achieve this by temporarily attaching to a substrate, directing a reagent to a specific face of the molecule, and then being cleaved to release the enantiomerically enriched product. The thiazolidinethione scaffold, a sulfur-containing analog of the well-known Evans oxazolidinones, offers distinct advantages in stereoselectivity and product manipulation.[1][2]

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, with the CAS number 121929-87-1 and a molecular formula of C₈H₁₃NOS₂, stands out for its efficacy in a range of stereoselective reactions, including aldol additions and alkylations.[2][3][4] Its robust structure and predictable stereochemical outcomes have made it a favored choice in the synthesis of complex natural products and pharmaceutical intermediates.

Molecular Structure and Stereochemistry

The core of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a five-membered thiazolidine ring containing two sulfur atoms, a nitrogen atom, and two carbon atoms. The key structural features that dictate its function as a chiral auxiliary are:

-

The Thione Group (C=S): The presence of a thione at the 2-position, as opposed to a carbonyl group, significantly influences the electronic properties and steric environment of the N-acyl group.

-

The Chiral Center (C4): The carbon at the 4-position is a stereocenter, and in this case, it possesses the (R)-configuration. This is the primary source of chirality in the molecule.

-

The Isopropyl Substituent: The bulky isopropyl group at C4 provides a crucial steric blockade, effectively shielding one face of the enolate derived from the N-acetyl group. This steric hindrance is the cornerstone of its stereodirecting capabilities.

-

The N-Acetyl Group: The acetyl group attached to the nitrogen atom at the 3-position is the pro-enolate moiety. Upon deprotonation, it forms a planar enolate that is influenced by the adjacent chiral center.

The interplay of these features creates a conformationally rigid system that allows for highly predictable facial selectivity in reactions involving the enolate.

Spectroscopic Characterization: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule. Based on data from closely related N-acyl thiazolidinethiones, the following ¹H and ¹³C NMR spectral data are predicted for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in a deuterated chloroform (CDCl₃) solvent.[3]

Table 1: Predicted ¹H and ¹³C NMR Data

| Atom Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| C=S | - | - | ~203 |

| C=O | - | - | ~171 |

| CH-N (C4) | ~5.0-5.2 | m | ~62 |

| CH₂-S (C5) | ~3.1 (dd, J ≈ 11.5, 1.6), ~3.6 (dd, J ≈ 11.5, 8.4) | dd | ~30 |

| CH (isopropyl) | ~2.3-2.4 | m | ~31 |

| CH₃ (isopropyl) | ~1.0 (d, J ≈ 7.0), ~1.1 (d, J ≈ 6.8) | d | ~19, ~17 |

| CH₃ (acetyl) | ~2.6 | s | ~24 |

Causality Behind the Chemical Shifts:

-

The thione carbon (C=S) is significantly deshielded, appearing at a characteristic downfield shift of approximately 203 ppm due to the lower electronegativity of sulfur compared to oxygen and the nature of the C=S double bond.[3]

-

The amide carbonyl carbon (C=O) resonates around 171 ppm, typical for such functional groups.[3]

-

The methine proton at C4 (CH-N) is adjacent to the nitrogen atom and is therefore shifted downfield.

-

The diastereotopic protons of the CH₂ group at C5 appear as distinct doublets of doublets due to their different spatial relationships with the adjacent chiral center.

-

The isopropyl methyl groups are also diastereotopic , leading to two separate doublet signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone are summarized below.

Table 2: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |

| C=O stretch (amide) | ~1680-1700 | Strong |

| C=S stretch (thione) | ~1150-1250 | Strong |

Interpretation of Vibrational Frequencies:

-

The strong absorption in the 1680-1700 cm⁻¹ region is a definitive indicator of the amide carbonyl group .[3]

-

The intense band in the 1150-1250 cm⁻¹ range is characteristic of the thione (C=S) stretching vibration , a key feature distinguishing it from its oxazolidinone counterparts.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (Molecular Weight: 203.3 g/mol ), the expected mass spectrum under electron ionization (EI) would show a molecular ion peak ([M]⁺) at m/z = 203.

Key Fragmentation Pathways:

The fragmentation of the molecular ion would likely proceed through characteristic pathways for N-acyl compounds and isopropyl-substituted heterocycles. A logical fragmentation workflow is depicted below.

Figure 1. Plausible mass spectrometry fragmentation pathway.

Synthesis and Stereochemical Control

The synthesis of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is typically achieved in a two-step process starting from the readily available and enantiopure amino alcohol, (R)-Valinol.

Experimental Protocol: Synthesis

Step 1: Formation of (R)-4-isopropylthiazolidine-2-thione

-

To a solution of (R)-Valinol (1.0 eq) in ethanol, add carbon disulfide (2.5 eq).

-

Slowly add an aqueous solution of potassium hydroxide (2.7 eq).

-

Heat the reaction mixture at reflux for 48-72 hours. The reaction progress can be monitored by TLC.

-

After cooling, remove the solvent under reduced pressure.

-

Acidify the residue with dilute HCl and extract with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude thiazolidinethione, which can often be used in the next step without further purification.

Step 2: N-Acetylation

-

Dissolve the (R)-4-isopropylthiazolidine-2-thione (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add n-butyllithium (1.05 eq) dropwise, maintaining the low temperature.

-

After stirring for 30 minutes, add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone.

Figure 2. Synthetic workflow for the target chiral auxiliary.

Conclusion: A Versatile and Indispensable Tool

The molecular structure of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is exquisitely tailored for its role in asymmetric synthesis. Its rigid thiazolidinethione core, combined with the strategic placement of a bulky isopropyl group, provides a well-defined chiral environment that enables high levels of stereocontrol. The detailed spectroscopic analysis, while synthesized from data on closely related analogs, provides a robust and reliable picture of its molecular framework, confirming the key structural motifs responsible for its efficacy. For researchers in organic synthesis and drug development, a thorough understanding of this auxiliary's structural and electronic properties is crucial for its rational application in the construction of complex, enantiomerically pure molecules.

References

- Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777.

- Olivo, H. F., & Velázquez, F. (2002). The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Current Organic Chemistry, 6(4), 303-340.

-

PubChem. (n.d.). (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. Retrieved from [Link]

- Fernández-Valparís, J., Romea, P., Urpí, F., & Font-Bardia, M. (2016). Supporting Information for Stereoselective and Catalytic Synthesis of anti β-Alkoxy-α-Azido Carboxylic Derivatives. The Journal of Organic Chemistry.

-

Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 735-739.

- Swami, M. B., et al. (2017). Synthesis, Characterization and Biological Activities of 4-Thiazolidinone and 2-Azetidinone Derivatives. European Chemical Bulletin, 6, 98-100.

- Olivo, H. F., et al. (2008). Indene-based thiazolidinethione chiral auxiliary for propionate and acetate aldol additions. Organic Letters, 10(5), 833-836.

- Delgado, G. E., et al. (2020). N-acetyl-5-isopropyl-2-tioxoimidazolidin-4-one: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and energy framework study. Journal of Molecular Structure, 1222, 128889.

- Al-Warhi, T., et al. (2020). Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-One Derivatives as Acetylcholinesterase Inhibitors. Systematic Reviews in Pharmacy, 11(12), 1920-1926.

- Crimmins, M. T., & DeBaillie, A. C. (2009). Enantioselective total synthesis of (-)-pironetin: iterative aldol reactions of thiazolidinethiones. The Journal of Organic Chemistry, 74(11), 4048-4055.

- Nagao, Y., et al. (1987). Cysteine- and serine-derived thiazolidinethiones and oxazolidinethiones as efficient chiral auxiliaries in aldol condensations.

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Indene-based thiazolidinethione chiral auxiliary for propionate and acetate aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone synthesis from L-valine

An In-Depth Technical Guide to the Synthesis of (4S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone from L-Valine

Introduction: The Strategic Role of Thiazolidinethione Chiral Auxiliaries

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries are indispensable tools.[1] These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one enantiomer or diastereomer in preference to others.[2] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse.[3]

Among the most effective and widely utilized chiral auxiliaries are the N-acylated thiazolidinethiones.[4][5] Derived from readily available amino alcohols, these compounds offer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol additions and alkylations.[5][6] Their utility rivals that of the well-known Evans' oxazolidinones, with the sulfur-containing analogs sometimes providing superior selectivity or facilitating different cleavage conditions.[7]

This guide provides a comprehensive, in-depth technical overview of the synthesis of (4S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a prominent thiazolidinethione auxiliary. The synthesis commences from L-valine, an inexpensive and enantiomerically pure amino acid from the chiral pool. The narrative will follow a logical three-step sequence, elucidating not only the procedural details but also the underlying chemical principles and mechanistic rationale that govern each transformation.

A Note on Stereochemistry: The starting material, L-valine, possesses (S)-stereochemistry. This configuration is retained throughout the synthetic sequence, yielding the (4S)-enantiomer of the final product. The corresponding (4R)-enantiomer, which is also a valuable synthetic tool, can be prepared by following the same sequence starting from the unnatural D-valine.

Overall Synthetic Pathway

The transformation of L-valine into the target N-acetylthiazolidinethione is accomplished in three distinct stages:

-

Reduction: The carboxylic acid moiety of L-valine is reduced to a primary alcohol to form L-valinol.

-

Cyclization: L-valinol is reacted with carbon disulfide in the presence of a base to construct the 4-isopropylthiazolidine-2-thione heterocyclic core.

-

N-Acylation: The nitrogen atom of the thiazolidinethione ring is acylated with an acetyl group to yield the final product.

Caption: High-level workflow for the three-step synthesis.

Part I: Synthesis of L-Valinol via Reduction of L-Valine

Principle and Rationale

The first crucial step is the conversion of the carboxylic acid group of L-valine into a primary alcohol.[8] This transformation is essential as the resulting 1,2-amino alcohol structure is the direct precursor required for the subsequent cyclization. Due to the low reactivity of the carboxylate anion (formed under neutral or basic conditions), a powerful reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this purpose, capable of reducing acids, esters, and amides to alcohols.[9] An alternative method utilizes sodium borohydride in the presence of iodine (NaBH₄/I₂), which can be preferable in some contexts due to its milder nature, though LiAlH₄ remains a robust and reliable choice.[8][10]

Detailed Experimental Protocol (LiAlH₄ Method)

This protocol is adapted from established literature procedures.[9]

-

Setup: A 2-L, three-necked, round-bottomed flask is oven-dried and assembled while hot under a stream of dry argon or nitrogen. The flask is equipped with a mechanical stirrer, a reflux condenser topped with a gas inlet, and a pressure-equalizing dropping funnel.

-

Reagent Charging: The flask is charged with Lithium Aluminum Hydride (26.0 g, 0.68 mol) and anhydrous tetrahydrofuran (THF, 800 mL). The resulting slurry is cooled to 0 °C using an ice-water bath.

-

Substrate Addition: L-valine (40.0 g, 0.34 mol) is added portion-wise to the stirred LiAlH₄ slurry over approximately 1 hour. The addition rate should be controlled to manage the vigorous gas evolution (H₂).

-

Reaction: Upon completion of the addition, the ice bath is removed, and the reaction mixture is heated to reflux. The reaction is maintained at reflux for 10-12 hours to ensure complete reduction.

-

Quenching (Fieser Work-up): The flask is cooled again to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (26 mL), followed by 15% aqueous NaOH solution (26 mL), and finally, more water (78 mL). This procedure is exothermic and produces hydrogen gas; extreme care must be taken. A granular white precipitate of lithium and aluminum salts will form, which is easily filterable.

-

Isolation and Purification: The precipitate is removed by vacuum filtration through a pad of Celite, and the filter cake is washed thoroughly with additional THF or ethyl acetate. The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield L-valinol as a colorless oil or low-melting solid.

Self-Validating System

The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material. The successful formation of the product is confirmed by characterization of the purified L-valinol using ¹H NMR, ¹³C NMR, and IR spectroscopy. The purity can be assessed by Gas Chromatography (GC).[11]

Part II: Synthesis of (S)-4-Isopropylthiazolidine-2-thione

Principle and Rationale

This step involves the construction of the heterocyclic core through the reaction of the bifunctional L-valinol with carbon disulfide.[12] The reaction proceeds in the presence of a base, such as potassium hydroxide, which facilitates the formation of a dithiocarbamate intermediate from the amine and CS₂. This intermediate then undergoes an intramolecular Sₙ2 reaction, where the hydroxyl group is displaced by the sulfur nucleophile to close the five-membered ring.[13] A key mechanistic feature of this reaction is the potential initial formation of an (S)-4-isopropyl-1,3-oxazolidine-2-thione, which subsequently rearranges under the reaction conditions to the thermodynamically more stable sulfur-containing heterocycle, the thiazolidinethione.[12]

Caption: Simplified mechanism for thiazolidinethione ring formation.

Detailed Experimental Protocol

This highly reliable protocol is based on the procedure published in Organic Syntheses.[12]

-

Setup: A 500-mL round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Reagent Charging: The flask is charged with L-valinol (10.32 g, 0.10 mol), ethanol (30 mL), and carbon disulfide (18 mL, 0.26 mol).

-

Base Addition: A solution of potassium hydroxide (15.2 g, 0.27 mol) in 120 mL of a 1:1 ethanol/water mixture is added dropwise to the stirred reaction mixture at room temperature over 20 minutes.

-

Reaction: The mixture is heated to reflux and stirred vigorously under a nitrogen atmosphere for 72 hours. The extended reaction time is necessary to ensure the complete conversion of the oxazolidinethione intermediate to the desired thiazolidinethione.[12]

-

Work-up: After cooling to room temperature, the volatile solvents are removed by rotary evaporation. The resulting residue is carefully acidified with 0.5 M aqueous HCl (~550 mL).

-

Extraction and Purification: The acidified aqueous mixture is transferred to a separatory funnel and extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. This typically yields the product as a yellowish solid of sufficient purity for the next step.

Self-Validating System

The conversion can be monitored by TLC. The final product's identity and purity can be confirmed by its melting point (68-69 °C) and spectroscopic analysis (¹H and ¹³C NMR), comparing the data to the literature values.[12][14]

Part III: N-Acetylation to Yield (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

Principle and Rationale

The final step is the acylation of the thiazolidinethione nitrogen. The N-H proton is moderately acidic and can be removed by a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is an excellent choice for this deprotonation, generating a lithium amide anion. This potent nucleophile then readily attacks an acylating agent, such as acetyl chloride, in a standard nucleophilic acyl substitution reaction to form the target N-acetylated product.[12] The reaction is performed at a low temperature (-78 °C) to prevent side reactions and ensure clean conversion.

Detailed Experimental Protocol

This protocol is an adaptation of the N-propanoyl procedure from Organic Syntheses for N-acetylation.[12]

-

Setup: An oven-dried, 250-mL, three-necked, round-bottomed flask is fitted with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet, and a rubber septum.

-

Reagent Charging: The flask is flushed with nitrogen and charged with (S)-4-isopropyl-1,3-thiazolidine-2-thione (8.08 g, 50.0 mmol) and anhydrous THF (35 mL).

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi in hexanes (e.g., 2.5 M, 20.4 mL, 51.0 mmol) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 30 minutes.

-

Acylation: Acetyl chloride (3.9 g, 3.6 mL, 51.0 mmol) is added dropwise via syringe, again maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution (50 mL). The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, as a solid or oil.

Self-Validating System

Purification via column chromatography ensures high purity. The final structure is unequivocally confirmed through comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), with data matching known values for the compound.[15]

Quantitative Data Summary

| Step | Starting Material | Key Reagents & Equivalents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | L-Valine (1.0 eq) | LiAlH₄ (2.0 eq) | Anhydrous THF | Reflux (66 °C) | 10-12 | 85-95% |

| 2 | L-Valinol (1.0 eq) | CS₂ (2.6 eq), KOH (2.7 eq) | EtOH / H₂O | Reflux (80 °C) | 72 | 90-95% |

| 3 | Thiazolidinethione (1.0 eq) | n-BuLi (1.02 eq), Acetyl Chloride (1.02 eq) | Anhydrous THF | -78 °C | 1-2 | 85-90% |

Conclusion

The synthesis of (4S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone from L-valine is a robust and efficient three-step process that provides access to a highly valuable chiral auxiliary for asymmetric synthesis. Each step—hydride reduction, base-mediated cyclization, and low-temperature acylation—is based on well-established and reliable organic transformations. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare this reagent, which serves as a powerful tool for the stereocontrolled construction of complex molecular architectures in pharmaceutical and natural product synthesis.

References

-

Teles, A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available from: [Link]

-

Velázquez, F., & Olivo, H. F. (2002). The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Current Organic Chemistry, 6(4), 303-340. Available from: [Link]

-

Ingenta Connect. The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Available from: [Link]

-

ResearchGate. Mechanism for the formation of thiazolidine-2-thiones. Available from: [Link]

-

Wikipedia. Chiral auxiliary. Available from: [Link]

-

Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available from: [Link]

-

Majhi, P. K., et al. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(92), 50664-50684. Available from: [Link]

-

Wikipedia. Valinol. Available from: [Link]

-

Gálvez, E., Romea, P., & Urpí, F. (2011). PREPARATION OF (S)-4-ISOPROPYL-N-PROPANOYL-1,3-THIAZOLIDINE-2-THIONE. Organic Syntheses, 88, 193. Available from: [Link]

-

Mendoza, A., et al. (2019). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 24(9), 1857. Available from: [Link]

-

Bloom Tech. (2023). What is the synthesis of L-Valine? Available from: [Link]

-

Tam, J. P., et al. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 233(1), 11-16. Available from: [Link]

-

ResearchGate. Table 2. Reaction conditions used in the synthesis of chiral... Available from: [Link]

-

Organic Syntheses. (4s)-isopropyl-3-propionyl-2-oxazolidinone. Available from: [Link]

-

ResearchGate. Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. Available from: [Link]

-

SpectraBase. 4-ISOPROPYL-THIAZOLIDINE-2-THIONE. Available from: [Link]

-

Pious, A., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 13(10), 1235-1245. Available from: [Link]

-

PrepChem.com. Synthesis of l-valine isopropyl ester. Available from: [Link]

-

RSC Publishing. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. Available from: [Link]

-

University of Arizona. Preparation of (S)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione. Available from: [Link]

-

National Institutes of Health. Regio- and diastereoselective synthesis of thioxothiazolidin-indolin-2-ones... Available from: [Link]

-

Al-Ghorbani, M., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 105. Available from: [Link]

-

National Institutes of Health. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids... Available from: [Link]

-

Semantic Scholar. SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Available from: [Link]

-

ResearchGate. One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones... Available from: [Link]

-

Carl ROTH. L-Valine, 100 g, CAS No. 72-18-4. Available from: [Link]

-

MDPI. (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Available from: [Link]

- Google Patents. CN101898973A - Preparation method of L-valine methyl ester hydrochloride.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The Application of Chiral Oxazolidinethiones and Thiazolidinethio...: Ingenta Connect [ingentaconnect.com]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Valinol - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. (S)-4-异丙基噻唑烷-2-硫酮 ≥98.0% | Sigma-Aldrich [sigmaaldrich.cn]

- 15. (R)-N-ACETYL-4-ISOPROPYLTHIAZOLIDINE-2-THIONE | CymitQuimica [cymitquimica.com]

Spectroscopic data for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

Introduction

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a chiral thiazolidinone derivative of significant interest in medicinal and synthetic chemistry.[1] Its structure features a thiazolidine ring, a cornerstone for various biological activities, with the stereochemistry defined by the (R) configuration at the C4 position.[1] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a detailed exploration of the spectroscopic techniques used to characterize this molecule, offering both theoretical grounding and practical, field-tested protocols for researchers and drug development professionals.

The compound has a molecular formula of C₈H₁₃NOS₂ and a molecular weight of 203.3 g/mol .[1][2] A thorough spectroscopic analysis is essential to confirm its identity, stereochemistry, and purity, which are critical factors influencing its pharmacological and chemical properties.[1]

Molecular Structure

To facilitate the interpretation of spectroscopic data, the atoms in (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone are numbered as shown below. This numbering scheme will be used consistently throughout this guide.

Caption: Workflow for spectroscopic characterization.

References

- (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone - Benchchem.

- 121929-87-1|(R)-1-(4-Isopropyl-2-thioxothiazolidin-3-yl)ethanone| Ambeed.

- Electronic Supplementary Information - The Royal Society of Chemistry.

- Table of Characteristic IR Absorptions.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry.

- (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone - PubChem.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI.

- N-B dative bond-induced [3.3.0] bicyclic boronate-tethered exo-selective intramolecular Diels-Alder reaction - The Royal Society of Chemistry.

- 101979-45-7|(S)-1-(4-Isopropyl-2-thioxothiazolidin-3-yl)ethanone - BLDpharm.

- Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst Nagendra Pras.

- US3309377A - 3-[(2-oxazolidinone-3-yl)-alkyl]-4-thiazolidinones and their preparation.

- Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC - NIH.

Sources

The Ascendance of Thiazolidinethiones: A Technical Guide to a Cornerstone of Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the ability to dictate the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries, stoichiometric controllers of stereochemistry, have long been indispensable tools in this pursuit. Among these, the thiazolidinethione scaffold has carved a distinguished niche, offering a powerful and versatile platform for the construction of complex chiral molecules. This technical guide delves into the discovery, historical evolution, and mechanistic underpinnings of thiazolidinethione chiral auxiliaries, providing field-proven insights for their effective application in research and development.

Part 1: Genesis and Evolution: From Oxazolidinones to a New Paradigm

The story of thiazolidinethiones is intrinsically linked to the pioneering work on their oxygen-containing counterparts, the oxazolidinones, most notably developed by David A. Evans. While Evans' oxazolidinone auxiliaries revolutionized asymmetric synthesis by providing reliable and predictable stereocontrol in aldol and alkylation reactions, the quest for auxiliaries with enhanced reactivity and milder cleavage conditions continued.

This pursuit led to the exploration of sulfur-containing analogues. The substitution of the carbonyl oxygen with a thiocarbonyl group in the auxiliary framework gave rise to oxazolidinethiones and, subsequently, thiazolidinethiones. These sulfur-based auxiliaries demonstrated superior qualities in many instances, including enhanced crystallinity of intermediates and, crucially, greater ease of removal of the auxiliary post-transformation.[1]

Key contributions from the laboratories of Yoshimitsu Nagao and Michael T. Crimmins were instrumental in establishing thiazolidinethiones as a distinct and powerful class of chiral auxiliaries.[2][3] Nagao's early work in the 1980s demonstrated the high diastereoselectivity of C4-chiral 1,3-thiazolidine-2-thiones in aldol-type reactions.[2][4] Later, Crimmins' extensive investigations into the use of titanium enolates of N-acylthiazolidinethiones significantly expanded their utility, particularly in achieving "Evans" and "non-Evans" syn aldol products with high levels of stereocontrol.[3][5][6]

The "Sulfur Advantage": Why Thiazolidinethiones Excel

The enhanced performance of thiazolidinethiones can be attributed to several factors rooted in the electronic and steric properties of the thiocarbonyl group:

-

Increased Acidity of α-Protons: The thiocarbonyl group is a better electron acceptor than a carbonyl group, leading to increased acidity of the α-protons of the N-acyl chain. This facilitates enolate formation under milder conditions.

-

Enhanced Crystallinity: N-acyloxazolidinethione and thiazolidinethione derivatives often exhibit higher crystallinity compared to their oxazolidinone counterparts, simplifying purification by recrystallization.

-

Facile Cleavage: The thiocarbonyl group is more susceptible to nucleophilic attack, allowing for the removal of the auxiliary under a broader range of milder conditions. This is a significant advantage, particularly in the synthesis of sensitive molecules.[7][8]

Part 2: The Mechanism of Stereocontrol: A Tale of Two Transition States

The remarkable stereodirecting ability of thiazolidinethione auxiliaries in reactions such as aldol additions is a consequence of rigid, chelated transition state assemblies. The nature of the metal enolate and the stoichiometry of the Lewis acid play a crucial role in dictating the facial selectivity of the reaction.

The seminal work by Crimmins using chlorotitanium enolates of N-propionylthiazolidinethiones elegantly illustrates this principle. By modulating the amount of titanium tetrachloride (TiCl₄) and the nature of the amine base, one can selectively access either the "Evans" syn or the "non-Evans" syn aldol adduct.[3][5]

-

The Chelated Transition State (Non-Evans Syn Product): In the presence of one equivalent of TiCl₄, a rigid, chelated transition state is formed where the thiocarbonyl sulfur, the enolate oxygen, and the aldehyde carbonyl are all coordinated to the titanium center. This arrangement forces the aldehyde to approach from the less hindered face of the enolate, leading to the "non-Evans" syn aldol product.

-

The Non-Chelated Transition State (Evans Syn Product): The addition of a second equivalent of TiCl₄ or a suitable amine base like (-)-sparteine disrupts this chelation.[3] The transition state then resembles the open, non-chelated model proposed for Evans' boron enolates, resulting in the formation of the "Evans" syn aldol product.[9]

The ability to switch between these two mechanistic pathways by simply altering the reaction conditions provides a powerful tool for accessing a wider range of stereoisomers from a single chiral auxiliary.[10]

Sources

- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins’ and Evans’ Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a chiral molecule belonging to the 2-thioxothiazolidinone (rhodanine) class of heterocyclic compounds.[1] This structural class has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1][2] This in-depth technical guide synthesizes the current understanding and proposes a putative mechanism of action for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, drawing upon structure-activity relationships of analogous compounds and established biochemical principles. We will delve into the potential molecular targets, propose experimental workflows for mechanism elucidation, and provide a framework for future research and development of this promising scaffold.

Introduction: The 2-Thioxothiazolidinone Scaffold

The 2-thioxothiazolidinone core, a five-membered heterocycle, serves as a versatile scaffold in drug discovery. The presence of nitrogen and sulfur atoms, along with a thiocarbonyl group, imparts unique physicochemical properties that enable interaction with a variety of biological targets.[2] While the closely related 2,4-thiazolidinediones are well-known for their role as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), leading to their use as antidiabetic agents, the 2-thioxo analogues often exhibit distinct pharmacological profiles.[3][4] Research suggests that the thioxo group at the 2-position can significantly alter the electronic distribution within the ring and influence the molecule's binding affinities.[1]

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is distinguished by the (R)-configuration at the 4-position, conferred by the isopropyl substituent, and an acetyl group at the 3-position of the thiazolidine ring.[1] These structural features are critical determinants of its biological activity and stereospecific interactions with its molecular targets.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the available literature for structurally related 2-thioxothiazolidinones, we propose a multi-target mechanism of action for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, primarily centered around its potential as an enzyme inhibitor and a modulator of key cellular signaling pathways. The thioxo and isopropyl groups are likely crucial for binding to enzymes or receptors, thereby modulating their activity.[1]

Putative Molecular Targets

Given the diverse activities of the rhodanine class, several potential molecular targets can be hypothesized:

-

Bacterial and Fungal Enzymes: The antimicrobial activity of many thiazolidine derivatives suggests that (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone may inhibit essential microbial enzymes.[1] Plausible targets include enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. For fungal pathogens, inhibition of cytochrome P450 demethylase, an enzyme critical for ergosterol biosynthesis, is a known mechanism for azole antifungals, a class of compounds that also contains a five-membered heterocyclic ring.[5]

-

Kinases in Cancer Signaling: Several studies on anticancer 2-thioxoimidazolidin-4-ones, a related scaffold, have demonstrated inhibition of the PI3K/AKT signaling pathway.[6] This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis. It is plausible that (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone could exert antiproliferative effects through a similar mechanism.

-

Aldose Reductase: Certain 5-ene-rhodanine derivatives are known inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[7] While the subject compound does not possess the 5-ene functionalization, the core scaffold's potential to interact with this enzyme should not be discounted.

Proposed Signaling Pathway Perturbation

We hypothesize that (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, upon entering a target cell (e.g., a cancer cell), could inhibit the activity of key kinases such as PI3K or Akt. This inhibition would disrupt the downstream signaling cascade, leading to the de-phosphorylation of pro-apoptotic proteins and ultimately, the induction of apoptosis.

Cellular Mechanism of Action

Once a direct target is validated, the next step is to elucidate the downstream cellular consequences of this interaction.

-

Methodology:

-

Treat a panel of relevant cell lines (e.g., cancer cell lines, bacterial or fungal cultures) with increasing concentrations of the compound.

-

Assess cell viability using an MTT or similar assay to determine the EC50.

-

For cancer cell lines, perform Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis.

-

-

Causality: These assays confirm the biological activity of the compound at a cellular level and provide a quantitative measure of its potency.

-

Methodology:

-

Treat cells with the compound for various time points.

-

Lyse the cells and perform Western blot analysis using antibodies against key proteins in the hypothesized signaling pathway (e.g., phospho-Akt, total Akt, cleaved caspase-3).

-

-

Trustworthiness: This technique provides direct evidence of the compound's effect on the phosphorylation status and expression levels of proteins within the target signaling cascade, confirming the proposed mechanism.

Structure-Activity Relationship (SAR) Insights

The biological activity of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is intrinsically linked to its chemical structure.

| Structural Feature | Proposed Contribution to Activity |

| 2-Thioxo Group | May act as a hydrogen bond acceptor or participate in coordination with metal ions in enzyme active sites. [1] |

| (R)-4-Isopropyl Group | The stereochemistry and steric bulk of this group are likely critical for enantioselective binding to the target protein, influencing both potency and selectivity. [1] |

| N-Acetyl Group | This group may influence the compound's solubility, cell permeability, and interaction with the target's binding pocket. |

Conclusion and Future Directions

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone represents a promising lead compound with the potential for development as a therapeutic agent. The proposed multi-target mechanism, centered on enzyme inhibition, provides a solid foundation for further investigation. Future research should focus on definitive target identification using techniques such as affinity chromatography or chemical proteomics. Furthermore, medicinal chemistry efforts to synthesize and test analogs will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this intriguing 2-thioxothiazolidinone scaffold.

References

- Malik, S., & Singh, J. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry.

- Antonenko, T. A., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals.

- Al-Heety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.

- Fahmy, H., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules.

- Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (2023). Chemistry & Biodiversity.

- Kavitha, S., et al. (2021).

- Buzun, K., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule.

- Buzun, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

- Panigrahy, D., et al. (2012). Thiazolidinediones as anti-cancer agents. PPAR research.

- Mechanism of action of 2,4‐thiazolidinediones. (2023).

- El-Sayed, W. A., et al. (2019). Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives. Journal of Heterocyclic Chemistry.

- Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry.

- de Almeida, L. R., et al. (2022).

- Nguyen, T. T. H., et al. (2023). Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes. RSC Medicinal Chemistry.

- Khan, K. M., et al. (2022). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Journal of Molecular Structure.

- Al-Heety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.

- A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. (2018). Bentham Science.

- Mechanism of Action of Thiazolidin-2,4-dione. (2022). MDPI Encyclopedia.

- Allen, P. M., & Gottlieb, D. (1970). Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. Applied microbiology.

- Kamal, A., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. Bioorganic & medicinal chemistry.

- Nagel, K. M. (2024). Thiazole antifungals. Research Starters: Pharmacy.

- Beck, J. R., et al. (2019). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. Pest Management Science.

- Nguyen, T. T. H., et al. (2023). Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes. RSC Medicinal Chemistry.

-

PubChem. (n.d.). (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. Retrieved from [Link]

- Grienke, U., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules.

- Aygün, A., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry.

- Borges, F., et al. (2020). Antifungal Activity of a Library of Aminothioxanthones. Molecules.

-

Khan Academy. (n.d.). Competitive inhibition. Retrieved from [Link]

- Li, Y., et al. (2022). Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici.

Sources

- 1. benchchem.com [benchchem.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 6. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Versatility of Thiazolidinones: A Technical Guide to Their Biological Activities

Introduction: The Thiazolidinone Scaffold - A Privileged Structure in Medicinal Chemistry

Thiazolidinone, a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carbonyl group, represents a cornerstone in the field of medicinal chemistry.[1] Its derivatives have garnered significant attention due to their remarkable structural diversity and a broad spectrum of pharmacological activities.[1][2] The versatility of the thiazolidinone nucleus, which allows for substitutions at various positions, enables the fine-tuning of its biological properties to target a wide array of diseases.[1] This has led to the development of numerous compounds with potent antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5] This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the biological potential of thiazolidinone derivatives, aimed at researchers, scientists, and drug development professionals.

The core structure of thiazolidinone provides a unique framework that can interact with various biological targets, including enzymes, receptors, and nucleic acids.[1] This inherent biological activity, coupled with the relative ease of synthesis and modification, has established thiazolidinones as a "privileged scaffold" in drug discovery.[6] This guide will delve into the key therapeutic areas where these compounds have shown significant promise.

Core Synthesis of Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives is a well-established area of organic chemistry, with several reliable methods available. A common and versatile approach involves a one-pot, three-component condensation reaction. This method offers the advantage of simplicity and efficiency in generating a diverse library of thiazolidinone analogs.

General Synthetic Protocol: One-Pot Three-Component Condensation

This protocol outlines the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones.

Step 1: Formation of the Schiff Base (Imine) Intermediate. An aromatic or heterocyclic aldehyde (1 mmol) and a primary amine (1 mmol) are dissolved in a suitable solvent, such as ethanol or glacial acetic acid. The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding Schiff base. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclocondensation with Thioglycolic Acid. To the in-situ generated Schiff base, thioglycolic acid (1.2 mmol) is added. The reaction mixture is then refluxed for a period ranging from 2 to 8 hours.[5] The cyclization reaction leads to the formation of the thiazolidinone ring.

Step 3: Isolation and Purification. Upon completion of the reaction, as indicated by TLC, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).[7]

I. Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[4] Thiazolidinone derivatives have demonstrated potent activity against a wide range of pathogenic bacteria and fungi, making them a promising class of compounds in the fight against infectious diseases.[4][5]

MECHANISM OF ACTION

The antimicrobial action of certain thiazolidinone derivatives is attributed to their ability to inhibit essential bacterial enzymes. One key target is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.[4]

STRUCTURE-ACTIVITY RELATIONSHIP (SAR) ANALYSIS

The antimicrobial potency of thiazolidinone derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

| Position of Substitution | Substituent Type | Effect on Antimicrobial Activity | Reference Compound Example & Activity |